molecular formula C6H9N3S B1351173 1,3-Dimethyl-1H-pyrazole-5-carbothioamide CAS No. 844891-03-8

1,3-Dimethyl-1H-pyrazole-5-carbothioamide

Cat. No. B1351173
M. Wt: 155.22 g/mol
InChI Key: RVWYPAZKPYVUDC-UHFFFAOYSA-N
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Scientific Research Applications

  • Pyrazole Derivatives : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies. The significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles has been rising .

  • 3,5-Dimethyl-1H-pyrazole-1-carbodithioates : These are shown to be extremely versatile dithiocarbamate RAFT agents with wide-spread applicability. The cyanomethyl and benzyl dithiocarbamates offer very low dispersities (Đ < 1.1) for polymers based on more activated monomers .

  • 3,5-Dimethyl-1-thiocarboxamidopyrazole : This compound is used to synthesize arylpyrazolylthiazoles with antibacterial properties .

  • Pyrazole Derivatives : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies. Attributed to its several potential applications, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

  • 5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Derivatives : These derivatives were prepared and screened against tumors and microbes. Activity of the derivatives against a human breast carcinoma cell line (MCF7) and a liver carcinoma cell line (HEPG2) was observed .

properties

IUPAC Name

2,5-dimethylpyrazole-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWYPAZKPYVUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383609
Record name 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-5-carbothioamide

CAS RN

844891-03-8
Record name 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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